molecular formula C25H28N4O3 B11239057 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide

Cat. No.: B11239057
M. Wt: 432.5 g/mol
InChI Key: ABHNWYSWPQQQIT-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a cyclohexene ring, a pyridopyrimidine core, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Construction of the pyridopyrimidine core: This step involves the condensation of suitable aldehydes or ketones with amines or other nitrogen-containing compounds.

    Attachment of the acetamide group: This is usually done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can result in the formation of alcohols or amines.

    Substitution: This can involve the replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new therapeutic agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These could include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on the surface of cells, triggering signaling pathways.

    DNA/RNA interaction: It could interact with genetic material, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall properties. The unique combination of the cyclohexene ring, pyridopyrimidine core, and acetamide group in N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-2-{5,7-DIMETHYL-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE sets it apart from these related compounds.

Properties

Molecular Formula

C25H28N4O3

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5,7-dimethyl-2,4-dioxo-1-phenylpyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C25H28N4O3/c1-17-15-18(2)27-23-22(17)24(31)28(25(32)29(23)20-11-7-4-8-12-20)16-21(30)26-14-13-19-9-5-3-6-10-19/h4,7-9,11-12,15H,3,5-6,10,13-14,16H2,1-2H3,(H,26,30)

InChI Key

ABHNWYSWPQQQIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(C(=O)N2C3=CC=CC=C3)CC(=O)NCCC4=CCCCC4)C

Origin of Product

United States

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